![molecular formula C15H20N2O3 B5119545 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-555 is a cyclohexane-based compound, and its chemical structure consists of a carboxylic acid, an amino acid, and a carbonyl group.
Mécanisme D'action
The mechanism of action of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid reduces the production of prostaglandins and, therefore, the inflammatory response.
Biochemical and Physiological Effects:
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have analgesic effects. This is likely due to its ability to inhibit the production of prostaglandins, which are involved in pain signaling. 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid for lab experiments is its specificity for COX-2. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid selectively inhibits COX-2. This makes it a useful tool for studying the role of COX-2 in inflammatory diseases. However, one of the limitations of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of interest is its potential use in the treatment of cancer. COX-2 has been shown to be overexpressed in many types of cancer, and inhibiting its activity may have anti-tumor effects. Another area of interest is the development of more soluble forms of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, which would make it easier to work with in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dicarboxylic anhydride. The reaction occurs in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-5-7-12(8-6-11)16-14(20)17-15(13(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASDETCBNGBWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

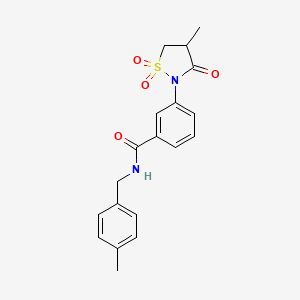
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)

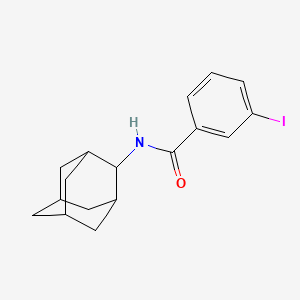
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)
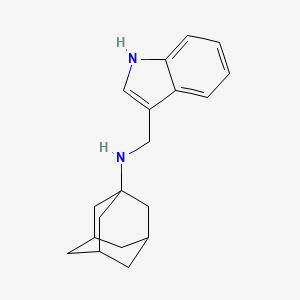
![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)
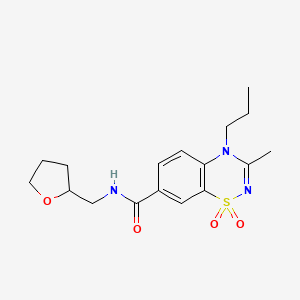
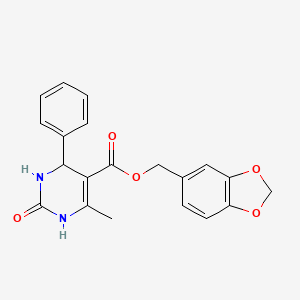
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)